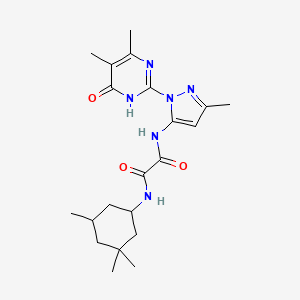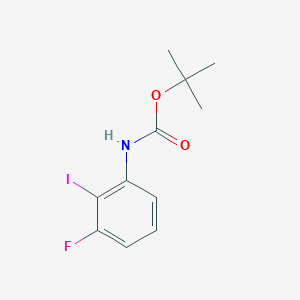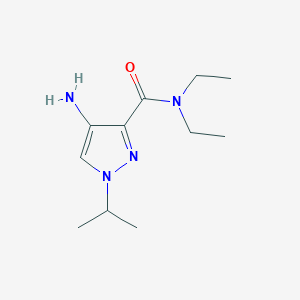![molecular formula C11H14N2O B2665407 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile CAS No. 893723-12-1](/img/structure/B2665407.png)
2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile” is a chemical compound with the CAS Number: 68220-83-7 and a molecular weight of 204.27 .
Synthesis Analysis
While there are no direct synthesis methods available for “this compound”, similar compounds have been synthesized via Schiff bases reduction route . For instance, 2-aminothiazoles, which are significant class of organic medicinal compounds, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16N2O/c1-12(2,9-13)14-8-10-4-6-11(15-3)7-5-10/h4-7,14H,8H2,1-3H3 . This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Aplicaciones Científicas De Investigación
Photopolymerization Initiator Development
A new alkoxyamine compound with a chromophore group directly linked to the aminoxyl function has been proposed as a photoiniferter. This compound is capable of decomposing under UV irradiation to generate alkyl and nitroxide radicals, demonstrating potential in photopolymerization processes. Its efficiency as a conventional photoinitiator is comparable to that of 2,2′-dimethoxyphenyl acetophenone, showing promise in the field of nitroxide-mediated photopolymerization (NMP2) for the development of advanced materials (Guillaneuf et al., 2010).
Organocatalysis in Green Chemistry
The compound's derivative has been used in a green, efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This synthesis employs a one-pot four-component condensation reaction under solvent-free conditions, highlighting its utility in promoting environmentally friendly chemical processes. Isonicotinic acid serves as a dual and biological organocatalyst in this reaction, further emphasizing the compound's role in sustainable chemistry applications (Zolfigol et al., 2013).
Corrosion Inhibition
Research has identified pyridine derivatives, including those structurally related to 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile, as effective corrosion inhibitors for steel in acidic environments. These compounds exhibit high inhibition efficiencies, providing valuable insights into the development of new materials and coatings that can protect against corrosion in industrial applications. The study demonstrates the potential of these derivatives in extending the life of metal structures and components in harsh chemical conditions (Ansari et al., 2015).
Advanced Material Development
The study of copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties for ultraviolet-curable pigmented coatings showcases the application of compounds related to this compound in creating advanced materials. These systems are explored for their photoinitiation efficiency, revealing their potential in the development of new coatings and materials with specialized properties (Angiolini et al., 1997).
Propiedades
IUPAC Name |
2-(4-methoxyanilino)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2,8-12)13-9-4-6-10(14-3)7-5-9/h4-7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMJJKBDBUNCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2665325.png)

![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)





![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2665339.png)

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)
![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)
